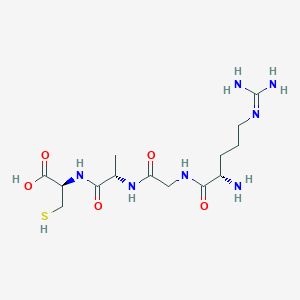
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine is a complex organic compound with a unique structure that includes multiple amino acids and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling or enzymatic methods. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and high yields.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine is unique due to its specific amino acid sequence and functional groups, which confer distinct chemical and biological properties. Its ability to form disulfide bonds and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Biological Activity
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This compound, characterized by its unique structure, is a derivative of amino acids and is often studied for its implications in various biological processes, including its role in cellular signaling, metabolic pathways, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H23N5O4S with a molecular weight of approximately 317.41 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:
- Amino groups : Contributing to its interaction with biological receptors.
- Carboxylic acid groups : Influencing solubility and reactivity.
- Thiol group : Potentially participating in redox reactions.
- Cell Signaling : Research indicates that this compound may modulate signaling pathways such as the nitric oxide (NO) pathway, which is crucial for vascular regulation and cellular communication.
- Antioxidant Properties : The thiol group in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and protect cells from oxidative stress.
- Enzyme Modulation : Preliminary studies suggest that this compound can influence the activity of certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Vascular Health : A study demonstrated that this compound could enhance endothelial function in vitro by promoting nitric oxide production, thus suggesting potential cardiovascular benefits.
- Antioxidant Activity Assessment : In a controlled experiment, the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The results indicated a dose-dependent response in reducing oxidative stress markers in cultured cells.
- Enzyme Interaction Study : Research involving enzyme assays showed that this compound could inhibit certain proteases, hinting at potential therapeutic applications in conditions where protease activity is dysregulated.
Data Table of Biological Activities
Properties
CAS No. |
798540-10-0 |
|---|---|
Molecular Formula |
C14H27N7O5S |
Molecular Weight |
405.48 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C14H27N7O5S/c1-7(11(23)21-9(6-27)13(25)26)20-10(22)5-19-12(24)8(15)3-2-4-18-14(16)17/h7-9,27H,2-6,15H2,1H3,(H,19,24)(H,20,22)(H,21,23)(H,25,26)(H4,16,17,18)/t7-,8-,9-/m0/s1 |
InChI Key |
JAPMARWHXBYDNR-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















